

Application Note: Formulation of Methyl Tanshinonate Loaded Nanoparticles

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Compound of Interest

Compound Name: Methyl tanshinonate

CAS No.: 135355-72-5

Cat. No.: B145222

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Abstract & Rationale

Methyl tanshinonate (MT), a bioactive abietane diterpenoid isolated from *Salvia miltiorrhiza* (Danshen), exhibits potent anti-inflammatory and antiviral activities (specifically against SARS-CoV-2 Mpro).[1] However, its clinical translation is severely hindered by poor aqueous solubility (Class II/IV BCS) and low oral bioavailability.[1]

This guide provides two validated protocols for encapsulating MT into nanocarriers to enhance solubility and cellular uptake:

- Polymeric Nanoparticles (PLGA): Utilizes nanoprecipitation for high reproducibility and narrow size distribution.[1][2]
- Liposomal Formulation: Utilizes thin-film hydration for biocompatibility and potential surface modification.[1]

Pre-Formulation Profile: Methyl Tanshinonate

Before initiating formulation, verify the physicochemical properties of your API (Active Pharmaceutical Ingredient).

Property	Value / Characteristic	Implication for Formulation
Molecular Weight	338.35 g/mol	Small molecule, suitable for diffusion-controlled release.[1]
LogP	~3.5 - 4.5 (Lipophilic)	High affinity for hydrophobic cores (PLGA/Lipid bilayer).[1]
Solubility	Soluble: Acetone, DCM, Chloroform, DMSO. Insoluble: Water, PBS.	Requires organic solvent injection or emulsion methods. [1]
pKa	Non-ionizable (Neutral)	pH-independent encapsulation efficiency.[1]
Appearance	Reddish-brown powder	Visual confirmation of loading (colored pellets/suspension). [1]

Protocol A: PLGA Nanoparticles via Nanoprecipitation

Mechanism: The "Solvent Displacement" method relies on the interfacial deposition of a polymer after displacement of a semi-polar solvent (acetone) from a lipophilic solution to the aqueous phase.

Materials

- Polymer: PLGA 50:50 (Resomer® RG 502 H), MW 7,000–17,000 Da.[1]
- Surfactant: Poloxamer 188 or PVA (Polyvinyl alcohol, MW 30-70k).[1]
- Solvent: Acetone (HPLC Grade).[1]
- Aqueous Phase: Ultrapure Water (Milli-Q).[1]

Step-by-Step Workflow

1. Organic Phase Preparation:

- Dissolve 50 mg PLGA in 2 mL Acetone. Vortex until clear.
- Add 5 mg **Methyl Tanshinonate** to the PLGA solution.
- Note: Ensure complete dissolution.[\[1\]](#) If MT precipitates, sonicate for 30 seconds.

2. Aqueous Phase Preparation:

- Prepare 10 mL of 1% (w/v) PVA solution in Milli-Q water.
- Filter through a 0.22 μm PVDF filter to remove dust/aggregates.[\[1\]](#)

3. Nanoprecipitation (The Critical Step):

- Place the aqueous phase on a magnetic stirrer (set to 600 RPM).
- Using a syringe pump or steady hand, inject the Organic Phase into the Aqueous Phase at a rate of 0.5 mL/min.
- Observation: A milky opalescence (Ouzo effect) should form immediately, indicating nanoparticle formation.[\[1\]](#)

4. Solvent Evaporation:

- Stir the suspension uncovered at room temperature (RT) for 4–6 hours (or overnight) to evaporate acetone.
- Alternative: Use a rotary evaporator at 35°C under reduced pressure for 30 mins.

5. Purification (Washing):

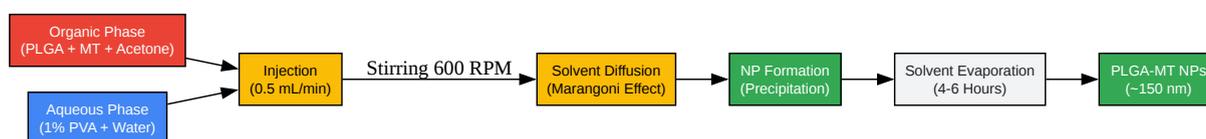
- Centrifuge the suspension at 15,000 \times g for 20 minutes at 4°C.
- Discard supernatant (keep for EE% analysis).
- Resuspend the pellet in Milli-Q water.[\[1\]](#) Repeat wash 2x to remove excess PVA.[\[1\]](#)

6. Lyophilization (Optional):

- Add 5% Trehalose as a cryoprotectant before freeze-drying to prevent particle aggregation.

[1]

Visualization: Nanoprecipitation Workflow



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Caption: Schematic of the single-step nanoprecipitation method for PLGA-MT nanoparticles.

Protocol B: Liposomes via Thin-Film Hydration

Mechanism: Formation of multilamellar vesicles (MLVs) upon hydration of a dry lipid film, followed by size reduction to small unilamellar vesicles (SUVs).[1]

Materials

- Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (molar ratio 7:3). [1]
- PEGylation (Optional): DSPE-PEG2000 (5 mol%) for "Stealth" properties.[1]
- Solvent: Chloroform:Methanol (2:1 v/v).[1]
- Hydration Media: PBS (pH 7.4).

Step-by-Step Workflow

1. Lipid Film Formation:

- In a round-bottom flask, dissolve 20 mg Lipid Mix and 2 mg **Methyl Tanshinonate** in 3 mL Chloroform:Methanol.
- Attach to a Rotary Evaporator.
- Settings: 45°C water bath, 150 RPM, vacuum lowered gradually to avoid bumping.
- Evaporate until a thin, uniform red/orange film forms on the flask wall.
- Critical: Desiccate under vacuum overnight to remove trace solvents.[1]

2. Hydration:

- Add 2 mL pre-warmed PBS (60°C, above the transition temperature of DSPC).
- Rotate flask at atmospheric pressure for 1 hour at 60°C.
- Result: Large Multilamellar Vesicles (MLVs).[1] Suspension will appear cloudy.[1]

3. Size Reduction (Extrusion):

- Pass the suspension through a polycarbonate membrane extruder (100 nm pore size) 11 times at 60°C.
- Result: Uniform Small Unilamellar Vesicles (SUVs).[1]

4. Purification:

- Dialysis (MWCO 10-14 kDa) against PBS for 24 hours to remove unencapsulated MT.[1]

Analytical Methods & Validation

A. HPLC Quantification of Methyl Tanshinonate

To determine Drug Loading (DL) and Entrapment Efficiency (EE), you must disrupt the nanoparticles and analyze the lysate.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm).

- Mobile Phase: Methanol : 0.1% Formic Acid in Water (75:25 v/v).[1] Isocratic.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV Absorbance at 270 nm (Characteristic for Tanshinones).[1]
- Sample Prep: Dissolve 1 mg of lyophilized NPs in 1 mL Acetonitrile (breaks PLGA/Liposomes), centrifuge, and inject supernatant.

B. Calculation Formulas

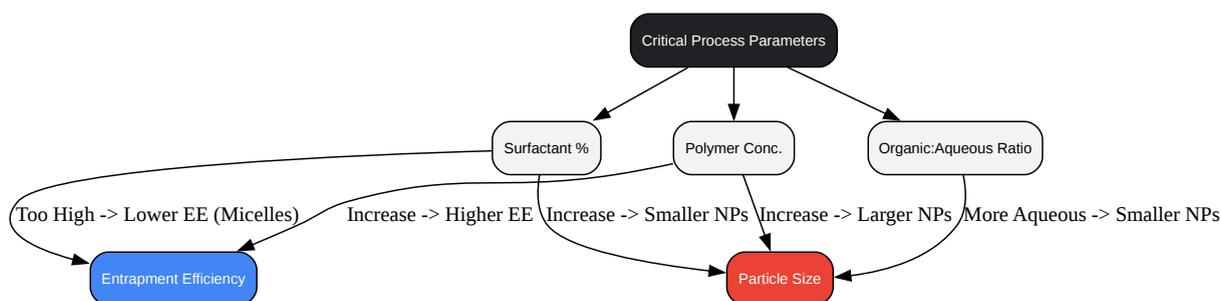
[1] [1]

C. Critical Quality Attributes (CQAs)

Attribute	Target Range	Method
Particle Size	100 – 200 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	DLS
Zeta Potential	-10 to -30 mV (PLGA) -5 to -15 mV (Liposomes)	Electrophoretic Light Scattering
Morphology	Spherical, smooth	TEM / SEM

Logic Map: Process Optimization

Use this logic flow to troubleshoot size and loading issues.



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Caption: Cause-and-effect relationship between formulation parameters and nanoparticle attributes.

References

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- PLGA Protocol Validation: "Developing Biodegradable Nanoparticles Loaded with Mometasone Furoate." NIH National Library of Medicine.^[1] [Link](#)
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